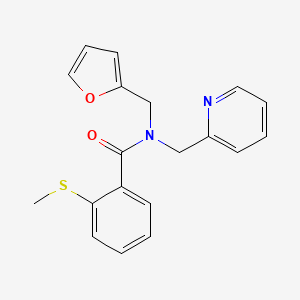

N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide

Description

N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a furan-2-ylmethyl group, a pyridin-2-ylmethyl group, and a methylthio substituent at the 2-position of the benzamide core. This compound belongs to a class of N-acyl derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-24-18-10-3-2-9-17(18)19(22)21(14-16-8-6-12-23-16)13-15-7-4-5-11-20-15/h2-12H,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVWZMIACZSHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzamide Core: This can be achieved by reacting 2-(methylthio)benzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

Introduction of the Furan and Pyridine Groups: The furan-2-ylmethyl and pyridin-2-ylmethyl groups can be introduced via nucleophilic substitution reactions using corresponding halides or via coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The furan and pyridine groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, nucleophiles, electrophiles.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

-

Antiviral Activity

- Recent studies have shown that derivatives of compounds containing furan and pyridine moieties exhibit significant antiviral properties, particularly against SARS-CoV-2. For instance, research on related compounds has identified them as potential inhibitors of viral enzymes, which could lead to new therapeutic strategies for viral infections .

-

Antimicrobial Properties

- The compound's structural features suggest potential antimicrobial activities. Similar compounds with furan and pyridine rings have demonstrated effectiveness against various bacterial strains, including resistant ones such as Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .

-

Anticancer Activity

- Compounds with similar structures have been investigated for their anticancer properties. Studies indicate that they may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases. The presence of the furan ring is believed to enhance the interaction with DNA or RNA, leading to inhibition of tumor growth .

Case Studies

Synthetic Applications

The synthesis of N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide can be achieved through various methods, often involving palladium-catalyzed reactions or Suzuki coupling techniques. These synthetic routes are crucial for developing analogs with enhanced biological activity or reduced toxicity profiles.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan, pyridine, and methylthio groups could contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Pyridin-2-ylmethyl and Furan Groups

Several compounds in the evidence share the N-(pyridin-2-ylmethyl)benzamide scaffold with variations in substituents:

Key Observations :

Methylthio-Containing Benzamides

Methylthio groups are critical for bioactivity in several benzamide derivatives:

Key Observations :

Key Observations :

Biological Activity

N-(furan-2-ylmethyl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a methylthio group, and a pyridine moiety, contributing to its unique chemical properties. The molecular formula is C₁₅H₁₅N₃O₂S, with a molecular weight of approximately 301.36 g/mol.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Monoamine Oxidase (MAO) Inhibition : Compounds related to the furan and pyridine structures have been shown to exhibit inhibitory effects on MAO enzymes, which are involved in the metabolism of neurotransmitters. For instance, related derivatives have demonstrated selective inhibition profiles against MAO-A and MAO-B, suggesting potential use in treating mood disorders and neurodegenerative diseases .

- Antiviral Activity : N-Heterocycles like this compound have been investigated for their antiviral properties. Some studies suggest that modifications in the structure can enhance activity against viral targets by interfering with viral replication processes .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies

- MAO Inhibition Study : A study evaluated the effects of various derivatives of furan-containing compounds on MAO activity. The compound exhibited an IC50 value of 5.16 μM against MAO-B, indicating significant potency compared to standard inhibitors . This suggests potential therapeutic applications in treating depression and anxiety disorders.

- Antiviral Research : In another investigation, derivatives similar to this compound were tested for their efficacy against SARS-CoV-2. These compounds showed promising results as non-peptidomimetic inhibitors of the viral main protease, with IC50 values significantly lower than those of initial lead compounds .

- Cytotoxicity Assessment : A cytotoxicity assessment revealed that while some derivatives showed low toxicity (CC50 > 100 μM) in Vero and MDCK cells, further structural optimization could enhance their selectivity and efficacy against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.